1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
The compound "1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse biological activities. The presence of the fluorophenyl group suggests potential for enhanced biological interactions due to the electronegative fluorine atom, which can influence the binding affinity of the compound to various biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are key intermediates for creating Schiff bases with antimicrobial activity . The synthesis of related compounds typically involves the Vilsmeier-Haack reaction, which is a form of formylation used to introduce aldehyde groups into substrates . The synthesis of similar compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, involves condensation reactions and cyclization steps .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . The presence of the fluorophenyl group can influence the electronic distribution within the molecule, as seen in the molecular docking studies of related compounds, which suggest that the fluorine atom plays a crucial role in binding .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the carboxylic acid group can form hydrogen bonds, as observed in the crystal structure of 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid . The reactivity of the carbonyl group in similar compounds is highlighted by its negative charge in molecular electrostatic potential (MEP) maps, indicating it as a reactive site for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like the fluorophenyl group can affect properties such as solubility, melting point, and biological activity. The nonlinear optical properties of these compounds are often investigated due to the small energy gap between the frontier molecular orbitals, as seen in the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid . The antimicrobial activity of Schiff bases derived from pyrazole compounds is also a significant physical property, with some derivatives showing excellent activity .
Scientific Research Applications
Synthesis and Structural Analysis
1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives have been the focus of research due to their interesting structural properties. For instance, Loh et al. (2013) synthesized several pyrazole compounds, including variants of 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole, and characterized their structures using X-ray single crystal structure determination. They noted specific dihedral angles between the pyrazole and fluoro-substituted rings, indicating potential applications in material sciences and molecular design (Loh et al., 2013).
Antiproliferative Activity
A notable area of research is the evaluation of antiproliferative activities of these compounds. Kasımoğulları et al. (2015) synthesized novel 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives and tested their antiproliferative activities against various cancer cell lines. One derivative demonstrated significant activity, suggesting potential in cancer treatment research (Kasımoğulları et al., 2015).
Nonlinear Optical Materials
Chandrakantha et al. (2013) explored the potential of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including derivatives of this compound, as nonlinear optical (NLO) materials. They found that specific derivatives exhibited significant nonlinearity, indicating their potential use in optical limiting applications (Chandrakantha et al., 2013).
Infrared Spectrum and Molecular Docking Studies
Mary et al. (2015) conducted experimental and theoretical investigations on a derivative of this compound, examining its molecular structure, vibrational frequencies, and molecular docking studies. They suggested its potential use in sensing strongly acidic environments and in pharmacological applications due to its phosphodiesterase inhibitory activity (Mary et al., 2015).
Mechanism of Action
While the specific mechanism of action for “1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid” is not available, similar fluorinated pyrazoles have been studied for their biological activities . For example, a molecular docking study showed that a similar fluorinated pyrazole had a binding affinity to the human estrogen alpha receptor (ERα) close to that of 4-OHT, a native ligand .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-5-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQNHYPQPZYZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648964 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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